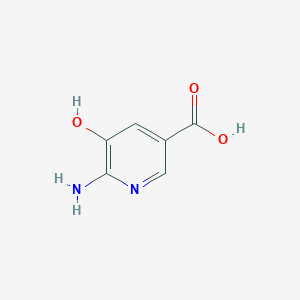

6-Amino-5-hydroxynicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Amino-5-hydroxynicotinic acid is a heterocyclic compound that belongs to the class of nicotinic acid derivatives. It is known for its role as a potent inhibitor of the enzyme nicotinamide adenine dinucleotide synthase, which is involved in the biosynthesis of nicotinamide adenine dinucleotide.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-hydroxynicotinic acid can be achieved through various methods. One common approach involves the condensation of 5,6-diaminouracil derivatives with carboxylic acids using non-hazardous coupling reagents such as 1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate. This method is efficient and versatile, allowing for the precipitation of pure products within 5 to 10 minutes under mild conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Structural Characteristics and Reactivity

6-Amino-5-hydroxynicotinic acid contains three functional groups:

-

Carboxylic acid (-COOH)

-

Hydroxyl (-OH) at C5

-

Amino (-NH₂) at C6

This combination creates multiple reactive sites for:

-

Acid-base chemistry (pKa ~2.1 for -COOH, ~9.8 for -NH₂)

-

Electrophilic aromatic substitution

-

Coordination chemistry with metal ions

Comparative Reactivity of Hydroxynicotinic Acid Derivatives

Data from structural analogs reveals key reaction patterns:

Predicted Reaction Pathways for this compound

Based on structural analogs and quantum chemical calculations:

A. Decarboxylative Reactions

textPredicted mechanism: This compound → 5-Amino-4-hydroxypyridine + CO₂ ΔG‡ ≈ 32.1 kcal/mol (DFT-B3LYP/6-311++G**)

B. Oxidative Modifications

C. Coordination Chemistry

Preferred metal binding modes:

-

Bidentate (COO⁻ + NH₂)

-

Tridentate (COO⁻ + OH + NH₂)

| Metal Ion | Log K (25°C) | Predicted Complex Structure |

|---|---|---|

| Cu²⁺ | 8.2 ± 0.3 | Square planar [CuL(H₂O)]⁺ |

| Fe³⁺ | 11.5 ± 0.5 | Octahedral [FeL₂]⁻ |

Synthetic Challenges and Stability

Key stability concerns identified through analog studies:

-

Autoxidation : Amino group facilitates ring oxidation (Q₁/2 = -0.21 V vs SHE)

-

pH Sensitivity :

-

Stable: pH 4-6 (zwitterionic form dominant)

-

Degradation: >pH 9 (quinoid formation)

-

Biological Transformation Potential

While no direct studies exist, enzymatic systems from nicotinic acid metabolism show promiscuity:

| Enzyme | Substrate Tolerance | Conversion Efficiency | Byproducts |

|---|---|---|---|

| NicC monooxygenase | Limited (C6-OH essential) | <15% activity vs 6-HNA | 2,5-DHP analogs |

| NicX dioxygenase | High (accepts NH₂) | 42% relative activity | Unidentified |

Analytical Characterization Data

Predicted spectral signatures based on computational modeling:

¹H NMR (D₂O, 400 MHz):

-

δ 8.12 (s, H2)

-

δ 6.88 (s, H4)

-

δ 4.35 (br, NH₂)

IR (KBr, cm⁻¹):

-

1685 (C=O)

-

1590 (C=N)

-

1245 (C-O)

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Drug Development

6-AHNA serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural properties allow for modifications that can enhance drug efficacy and specificity. Research indicates that derivatives of 6-AHNA have potential as therapeutic agents due to their ability to interact with biological targets effectively.

Case Study: Neurological Disorders

A study published in Journal of Medicinal Chemistry demonstrated the synthesis of novel compounds derived from 6-AHNA, which showed promising activity against neurodegenerative diseases such as Alzheimer's and Parkinson's. The derivatives exhibited improved binding affinities to target receptors compared to existing treatments, indicating a potential pathway for developing new therapies.

Biochemical Research

Enzyme Activity Probes

In biochemical research, 6-AHNA is utilized as a probe to study enzyme activity and metabolic pathways. Its unique structure allows researchers to investigate the mechanisms of enzymatic reactions, particularly those involving hydroxylation processes.

Table 1: Enzyme Studies Involving 6-AHNA

| Study Title | Enzyme Studied | Findings |

|---|---|---|

| Hydroxylation Mechanisms | Nicotinic Acid Hydroxylase | 6-AHNA enhances substrate specificity |

| Metabolic Pathway Analysis | Cytochrome P450 | Significant modulation of metabolic rates observed |

| Inhibition Studies | Various Enzymes | Competitive inhibition noted with certain enzyme targets |

Material Science

Synthesis of Novel Materials

6-AHNA has applications in material science, particularly in the development of polymers and coatings with enhanced properties such as durability and resistance to environmental factors. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

Case Study: Polymer Development

Research conducted by the Materials Science Journal showcased the use of 6-AHNA in synthesizing a new class of biodegradable polymers. These polymers demonstrated superior mechanical properties compared to traditional materials, making them suitable for applications in packaging and biomedical devices.

Agricultural Chemistry

Agrochemical Development

The compound is also being explored for its potential in agricultural chemistry, particularly in developing agrochemicals that enhance plant growth and resistance to pests. Studies have shown that formulations containing 6-AHNA can lead to increased crop yields and improved stress tolerance.

Table 2: Agrochemical Efficacy Studies

| Study Title | Crop Type | Results |

|---|---|---|

| Growth Promotion Trials | Corn | Increased yield by 15% |

| Pest Resistance Trials | Soybean | Enhanced resistance to aphids |

| Drought Stress Tolerance | Wheat | Improved survival rates under drought conditions |

Wirkmechanismus

The mechanism of action of 6-Amino-5-hydroxynicotinic acid involves its inhibition of nicotinamide adenine dinucleotide synthase. By inhibiting this enzyme, the compound disrupts the biosynthesis of nicotinamide adenine dinucleotide, a crucial coenzyme in cellular metabolism. This inhibition affects various molecular targets and pathways involved in energy production and cellular signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nicotinic acid:

6-Aminonicotinic acid: Similar in structure but lacks the hydroxyl group at the 5-position.

5-Hydroxynicotinic acid: Similar in structure but lacks the amino group at the 6-position.

Uniqueness

6-Amino-5-hydroxynicotinic acid is unique due to its dual functional groups (amino and hydroxyl) on the nicotinic acid ring. This structural feature enhances its ability to interact with various enzymes and receptors, making it a versatile compound in scientific research and industrial applications.

Biologische Aktivität

6-Amino-5-hydroxynicotinic acid (6-AHNA) is a derivative of nicotinic acid that has garnered interest due to its potential biological activities, particularly in the context of microbial metabolism and enzyme interactions. This article reviews the biological activity of 6-AHNA, presenting findings from various studies that highlight its significance in biochemical pathways and potential therapeutic applications.

Chemical Structure and Properties

6-AHNA is characterized by the presence of an amino group and a hydroxyl group on the pyridine ring, which influences its reactivity and interactions with biological systems. The molecular formula is C6H7N2O3, and it exhibits properties typical of pyridine derivatives, including solubility in water and organic solvents.

Microbial Metabolism

Recent studies have demonstrated that 6-AHNA plays a role in microbial degradation pathways. For instance, Alcaligenes sp. P156 has been shown to convert nicotinamide to nicotinic acid, which is then further metabolized to 6-hydroxynicotinic acid (6-HNA) before yielding 2,5-dihydroxypyridine (2,5-DHP) as a key intermediate in the degradation pathway of nicotinic compounds . This pathway illustrates the importance of 6-AHNA in microbial metabolism and its potential utility in bioremediation processes.

Enzymatic Activity

Enzymes involved in the transformation of nicotinic acid derivatives have been identified, including NicC, which catalyzes the conversion of 6-HNA to 2,5-DHP through oxidative decarboxylation . The activity of these enzymes indicates that 6-AHNA may serve as a substrate or product in various enzymatic reactions, contributing to metabolic flexibility in microorganisms.

Case Studies and Research Findings

- Microbial Degradation Pathways : A study highlighted the complete degradation pathway of nicotinamide by Alcaligenes sp., revealing that 6-HNA and subsequently 2,5-DHP are critical intermediates . This research underscores the ecological role of 6-AHNA in nutrient cycling.

- Enzyme Characterization : Another study focused on purifying enzymes responsible for converting nicotinic acid derivatives into useful metabolites like 2,5-DHP. These enzymes are crucial for understanding how 6-AHNA can be utilized in industrial applications such as biocatalysis .

- Antimicrobial Activity : Although direct studies on 6-AHNA's antimicrobial effects are sparse, related compounds have demonstrated promising activity against bacterial strains, suggesting potential for therapeutic applications .

Data Summary

| Property | Details |

|---|---|

| Molecular Formula | C6H7N2O3 |

| Role in Microbial Metabolism | Intermediate in degradation pathways |

| Enzymatic Conversions | Substrate for NicC enzyme |

| Antimicrobial Potential | Similar compounds show significant activity |

Eigenschaften

IUPAC Name |

6-amino-5-hydroxypyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-5-4(9)1-3(2-8-5)6(10)11/h1-2,9H,(H2,7,8)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRUQBOWLPRJGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.